molecular formula C14H18N4OS B4449548 N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B4449548
M. Wt: 290.39 g/mol
InChI Key: OGXAWWAWTMHMKG-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic organic compound that features a triazole ring and a phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Phenylbutyl Group: This step may involve a Friedel-Crafts alkylation reaction where a phenylbutyl halide reacts with the triazole ring.

    Formation of the Acetamide Group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for its triazole moiety which is known for antifungal and antibacterial properties.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The phenylbutyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide: can be compared to other triazole-containing compounds such as fluconazole or itraconazole, which are well-known antifungal agents.

    Phenylbutyl derivatives: Compounds like phenylbutazone, which is an anti-inflammatory drug.

Uniqueness

What sets this compound apart is its unique combination of a triazole ring and a phenylbutyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11(7-8-12-5-3-2-4-6-12)17-13(19)9-20-14-15-10-16-18-14/h2-6,10-11H,7-9H2,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXAWWAWTMHMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
Reactant of Route 6
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N-(4-phenylbutan-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

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